molecular formula C13H13N3O4S B10970833 N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide

N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide

Cat. No.: B10970833
M. Wt: 307.33 g/mol
InChI Key: KEVZUSAXJIMECG-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methyl groups at the 4 and 6 positions, and a nitrobenzenesulfonamide moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-amino-4,6-dimethylpyridine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: N-(4,6-dimethylpyridin-2-yl)-2-aminobenzenesulfonamide.

    Oxidation: N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonic acid.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H13N3O4S/c1-9-7-10(2)14-13(8-9)15-21(19,20)12-6-4-3-5-11(12)16(17)18/h3-8H,1-2H3,(H,14,15)

InChI Key

KEVZUSAXJIMECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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